XMD17-109 XMD17-109 XMD17-109 is a selective ERK5 inhibitor (IC50 = 0.162 µM in an enzyme assay). It is selective for ERK5 over a panel of more than 200 kinases, inhibiting only ERK5 with greater than 90% target occupancy at a concentration of 10 µM. XMD17-109 inhibits ERK5 phosphorylation (IC50 = 0.09 µM in HeLa cells) and decreases AP-1 transcriptional activity (EC50 = 4.2 µM). It also inhibits human recombinant LRRK2[G2019S], which contains a mutation that has been linked to Parkinson’s disease, with an IC50 value of 0.339 µM in an enzyme assay.
XMD17-109 is a potent, specific inhibitor of ERK-5 with an EC50 value of 4.2 μM in HEK293 cells.
Brand Name: Vulcanchem
CAS No.: 1435488-37-1
VCID: VC0547376
InChI: InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39)
SMILES: CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7
Molecular Formula: C36H46N8O3
Molecular Weight: 638.817

XMD17-109

CAS No.: 1435488-37-1

Cat. No.: VC0547376

Molecular Formula: C36H46N8O3

Molecular Weight: 638.817

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

XMD17-109 - 1435488-37-1

Specification

CAS No. 1435488-37-1
Molecular Formula C36H46N8O3
Molecular Weight 638.817
IUPAC Name 11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39)
Standard InChI Key XVBGRTMNFNMINE-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7
Appearance White to beige solid powder

Introduction

Chemical Structure and Properties

XMD17-109 is a benzodiazepine analogue formally known as 11-Cyclopentyl-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dihydro-5-methyl-6H-pyrimido[4,5-b] benzodiazepin-6-one. This complex molecular structure contributes to its specific binding properties and biological activity.

Basic Information

PropertyInformation
CAS Number1435488-37-1
Molecular FormulaC36H46N8O3
Molecular Weight638.8 g/mol
Physical AppearanceWhite to beige powder
Storage Conditions-20°C

Physicochemical Properties

PropertyValue
Solubility in DMSO≥31.95 mg/mL (≥50 mM)
Solubility in Ethanol≥86.6 mg/mL
Solubility in WaterInsoluble
FormSolid powder

Biological Activity and Mechanism of Action

XMD17-109 is primarily characterized as a potent and selective inhibitor of ERK5, a member of the mitogen-activated protein kinase (MAPK) family. The compound demonstrates significant inhibitory activity against ERK5 in both cellular and enzymatic assays.

Inhibitory Potency

Assay TypeIC50 ValueReference
HeLa Cell Assay0.09 ± 0.03 μM
Enzymatic Assay0.162 ± 0.006 μM
HEK293 Cell Assay (EC50)4.2 ± 0.69 μM

XMD17-109 effectively inhibits ERK5 autophosphorylation in cells, demonstrating its capability to modulate ERK5 signaling pathways . The compound binds to ERK5 with high affinity, with a reported IC50 value of 162 nM .

Dual Activity Profile

An important characteristic of XMD17-109 is its dual inhibitory activity. While it was developed as an ERK5 inhibitor, research has revealed that it also exhibits significant inhibitory activity against bromodomain and extra-terminal (BET) family proteins, particularly BRD4 . This dual-targeting profile contributes to its observed biological effects in various experimental systems.

The compound has been reported to drive nuclear translocation of ERK5, leading to a paradoxical activation of ERK5 transcriptional activity in certain contexts . This property highlights the complex nature of kinase inhibitors and the importance of understanding their complete mechanism of action.

Pharmacokinetic Properties

XMD17-109 displays favorable pharmacokinetic properties, making it suitable for both in vitro and in vivo research applications. Its high oral bioavailability is particularly noteworthy for a compound of its size and complexity.

In Vivo Pharmacokinetic Parameters

ParameterValueAdministration Route
Half-life (T1/2)8.2 hoursIntravenous
Plasma Clearance8.64 mL/min/kgIntravenous
Area Under Curve (AUC)15,745 h*ng/mLOral
Oral Bioavailability90%Oral

These pharmacokinetic properties indicate that XMD17-109 has excellent drug-like characteristics, with prolonged half-life and high oral bioavailability, suggesting its potential utility for in vivo studies requiring sustained ERK5 inhibition.

Research Applications

XMD17-109 has been utilized in various research contexts to investigate the biological roles of ERK5 and potential therapeutic applications of ERK5 inhibition.

Cancer Research

The compound has demonstrated significant anti-proliferative activities in multiple cancer cell lines. In BT-474 and SNU-449 cells, XMD17-109 showed potent anti-proliferative effects, likely due to its dual inhibitory activity against both ERK5 and BRD4 . Similarly, in MOLT4 cells, both XMD17-109 and its derivatives exhibited substantial growth inhibition .

In multiple myeloma research, XMD17-109 demonstrated significant inhibition of IL-6-induced MM.1S cell proliferation, highlighting its potential utility in hematological malignancy studies .

Immunology Research

XMD17-109 has been employed in studies investigating macrophage biology and immune responses. Research has shown that ERK5 inhibition with XMD17-109 leads to a modified inflammatory profile in macrophages, preventing anti-inflammatory polarization without altering their response to inflammatory stimuli .

In macrophages, XMD17-109 treatment strongly reduced the expression of MGL (a marker of M2-like polarization) both in resting cells and in cells polarized by exposure to IL-4, without affecting the expression of CD86 markers . This suggests a role for ERK5 in regulating macrophage polarization states.

Infection Biology Research

The compound has been utilized in innovative studies examining the process of vomocytosis - the expulsion of live pathogens from macrophages. In zebrafish larvae infected with pathogens, XMD17-109 treatment was used to investigate the role of ERK5 in regulating this process .

ERK5 inhibition with XMD17-109 was found to impact actin cytoskeleton dynamics in macrophages, with treated cells showing a subtle reduction in the number and size of actin-rich ruffles, suggestive of a slight destabilization of actin filamentation . This effect may contribute to the impact of ERK5 inhibition on vomocytosis.

Chemical Derivatives and Related Compounds

XMD17-109 has served as a foundation for the development of more targeted compounds and chemical tools for investigating ERK5 biology.

Heterobifunctional Degraders

Researchers have designed heterobifunctional compounds that incorporate XMD17-109 as an ERK5 binding moiety, conjugated to von Hippel-Landau (VHL) binding elements to create targeted protein degraders . These compounds, such as INY-05-091, represent a new approach to modulating ERK5 activity through induced protein degradation rather than just inhibition.

Optimized Analogues

JWG-071 has been developed as an optimized analogue of XMD17-109 with significantly reduced affinity for off-target BET family proteins, offering greater selectivity for ERK5 . Other selective ERK5 inhibitors such as AX15836 and BAY-885 have also been developed to address the off-target activities observed with XMD17-109 .

SupplierProduct NumberPackagingPrice Range (as of 2024-2025)
Sigma-AldrichSML17535 mg$144
Sigma-AldrichSML175325 mg$542
Cayman Chemical254481 mg$33
Cayman Chemical254485 mg$120
Cayman Chemical2544810 mg$223
MedChemExpressHY-156655 mg€136.35
MedChemExpressHY-1566510 mg€251.10
MedChemExpressHY-1566550 mg€641.25
CategoryInformation
GHS SymbolGHS07 (Warning)
Hazard StatementsH315-H319 (Causes skin irritation; Causes serious eye irritation)
Precautionary StatementsP305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage RecommendationsPowder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month)

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